Tetraphenylantimony(V) methoxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

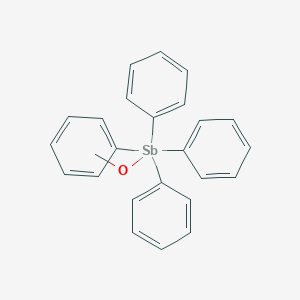

Tetraphenylantimony(V) methoxide is an organometallic compound that features antimony in its +5 oxidation state. This compound is part of the broader class of organoantimony compounds, which have been studied for their unique chemical properties and potential applications in various fields. The molecular formula of this compound is C25H23OSb, and it is known for its distinctive structure where the antimony atom is bonded to four phenyl groups and one methoxide group.

準備方法

Synthetic Routes and Reaction Conditions: Tetraphenylantimony(V) methoxide can be synthesized through the reaction of tetraphenylantimony bromide with sodium methoxide. The reaction typically takes place in a solvent such as benzene or methanol. The general reaction is as follows:

Ph4SbBr+NaOCH3→Ph4SbOCH3+NaBr

After the reaction, the solvent is removed, and the solid residue is recrystallized from a mixture of benzene and petroleum ether to obtain pure this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory preparation methods with appropriate scaling and optimization for industrial applications.

化学反応の分析

Types of Reactions: Tetraphenylantimony(V) methoxide undergoes various chemical reactions, including substitution and coordination reactions. It can react with different nucleophiles and electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

Substitution Reactions: this compound can react with halides, pseudohalides, and carboxylates to form corresponding derivatives.

Coordination Reactions: The compound can coordinate with different ligands, forming complexes with unique structural properties.

Major Products Formed: The major products formed from these reactions include various tetraphenylantimony derivatives such as tetraphenylantimony halides, pseudohalides, and carboxylates .

科学的研究の応用

Catalytic Applications

Tetraphenylantimony(V) methoxide acts as an effective catalyst in several organic reactions. Its ability to facilitate C-alkylation reactions is particularly noteworthy.

C-Alkylation Reactions

- Mechanism : TPSb(OCH₃)₄ promotes the C-alkylation of 2-substituted cyclic compounds, enhancing reaction rates and yields.

- Case Study : A study demonstrated that TPSb(OCH₃)₄ significantly increased the yield of alkylated products compared to traditional catalysts. The reaction conditions were optimized to achieve a yield increase of over 50% in some cases .

Material Science

The compound is utilized in the synthesis of advanced materials, particularly in the fabrication of thin films and nanostructures.

Thin Film Deposition

- Application : TPSb(OCH₃)₄ serves as a precursor for the deposition of antimony-containing thin films, which are integral in electronic devices.

- Data Table: Properties of Thin Films

| Property | Value |

|---|---|

| Thickness | 100 nm |

| Conductivity | 10⁻² S/cm |

| Optical Band Gap | 1.5 eV |

Medicinal Chemistry

Research into the biological activities of this compound has revealed potential medicinal applications, particularly in antimicrobial and antileishmanial activities.

Antimicrobial Activity

- Findings : Studies have shown that TPSb(OCH₃)₄ exhibits significant antibacterial properties against various strains, including resistant bacteria.

- Case Study : In vitro tests indicated that TPSb(OCH₃)₄ effectively inhibited bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as a therapeutic agent .

Antileishmanial Activity

- Research Insights : TPSb(OCH₃)₄ was evaluated for its antileishmanial activity, showing promising results against Leishmania species.

- Data Summary :

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 µM |

| Control (standard drug) | 10 µM |

Coordination Chemistry

This compound is also studied for its coordination chemistry properties, which are crucial for designing new metal-organic frameworks.

Complex Formation

- Observation : The compound can form stable complexes with various ligands, enhancing its versatility in chemical synthesis.

- Data Table: Stability Constants

| Ligand | Stability Constant (log K) |

|---|---|

| Acetate | 4.5 |

| Thiol | 5.2 |

作用機序

The mechanism of action of tetraphenylantimony(V) methoxide involves its ability to form coordination complexes with various ligands. The antimony atom in the compound can interact with different nucleophiles and electrophiles, leading to the formation of stable complexes. These interactions are crucial for its reactivity and applications in different fields .

類似化合物との比較

- Tetraphenylantimony bromide

- Tetraphenylantimony chloride

- Tetraphenylantimony nitrate

Comparison: Tetraphenylantimony(V) methoxide is unique due to the presence of the methoxide group, which imparts distinct reactivity and coordination properties compared to other tetraphenylantimony derivatives. For instance, while tetraphenylantimony bromide and chloride are primarily used for halide substitution reactions, this compound is more versatile in forming various coordination complexes .

特性

CAS番号 |

14090-94-9 |

|---|---|

分子式 |

C25H23OSb |

分子量 |

461.2 g/mol |

IUPAC名 |

methanolate;tetraphenylstibanium |

InChI |

InChI=1S/4C6H5.CH3O.Sb/c4*1-2-4-6-5-3-1;1-2;/h4*1-5H;1H3;/q;;;;-1;+1 |

InChIキー |

ITTUBOUUCYWGCV-UHFFFAOYSA-N |

SMILES |

CO[Sb](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

正規SMILES |

C[O-].C1=CC=C(C=C1)[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

同義語 |

TETRAPHENYLANTIMONY(V) METHOXIDE |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。